Benzenepropanoic acid, 3-iodo-5-methyl-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11IO2 |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
3-(3-iodo-5-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11IO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
YOQGZKRQBNKSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Benzenepropanoic Acid, 3 Iodo 5 Methyl and Its Analogues
Retrosynthetic Analysis and Established Synthetic Pathways to Benzenepropanoic acid, 3-iodo-5-methyl-
A logical retrosynthetic analysis of the target molecule suggests two primary disconnection points: the carbon-carbon bond of the propanoic acid side chain and the carbon-iodine bond on the aromatic ring. This leads to two main synthetic strategies:
Late-stage iodination: Starting with a pre-formed 3-methylbenzenepropanoic acid and introducing the iodine atom in a later step.
Side-chain construction: Beginning with a 3-iodo-5-methyl-substituted benzene (B151609) derivative and subsequently building the propanoic acid side chain.
The synthesis of Benzenepropanoic acid, 3-iodo-5-methyl- can be envisioned through a sequence of well-established organic transformations. One plausible route begins with a readily available starting material like 3-methylbenzoic acid.
A common approach involves the following steps:
Nitration: The initial step would be the nitration of 3-methylbenzoic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. This would lead to a mixture of isomers, requiring separation.
Reduction: The nitro group can then be reduced to an amine. This is often accomplished using reagents like iron in acidic media. google.com
Sandmeyer Reaction: The resulting amino group can be converted to an iodo group via a Sandmeyer reaction. This involves the formation of a diazonium salt with nitrous acid, followed by treatment with potassium iodide. google.com
Side-chain formation: The propanoic acid side chain can be introduced via a Friedel-Crafts acylation with propionyl chloride and a Lewis acid catalyst, followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone. However, a more modern and often higher-yielding approach is the Heck reaction. mdpi.comorganic-chemistry.org This would involve coupling the iodinated aromatic ring with an acrylic acid ester, followed by catalytic hydrogenation of the resulting cinnamic acid derivative. chemmethod.comchemmethod.comerowid.org
An alternative starting point is m-xylene. Oxidation of one methyl group to a carboxylic acid would yield 3-methylbenzoic acid, which can then proceed through the steps outlined above.
The synthesis of related disubstituted benzoic acids, such as 3-bromobenzoic acid from 3-bromotoluene (B146084) via potassium permanganate (B83412) oxidation, provides a precedent for some of these transformations. chemicalbook.com
Regioselectivity is a critical consideration in the synthesis of Benzenepropanoic acid, 3-iodo-5-methyl-. During electrophilic aromatic substitution reactions, the directing effects of the substituents on the benzene ring determine the position of the incoming group.
In a starting material like 3-methylbenzoic acid, the methyl group is an activating ortho-, para-director, while the carboxylic acid group is a deactivating meta-director. This can lead to a mixture of products upon electrophilic substitution, necessitating careful control of reaction conditions and purification steps. rsc.org
Direct iodination of 3-methylbenzoic acid using iodine in oleum (B3057394) has been reported to yield di-iodinated products, highlighting the challenge of achieving mono-iodination at the desired position. rsc.org
To circumvent these issues, a blocking group strategy or a synthesis that builds the substitution pattern in a more controlled manner might be employed. For instance, starting with a compound where the desired substitution pattern is already established, such as 3-iodo-5-methylaniline, and then converting the amino group to the desired carboxylic acid would offer better regiocontrol.
Stereoselectivity for the final product, Benzenepropanoic acid, 3-iodo-5-methyl-, is not a concern as it is an achiral molecule. However, if the synthesis proceeds through a chiral intermediate or employs a chiral catalyst, for example in the hydrogenation of a substituted cinnamic acid, then diastereomeric or enantiomeric products could be formed. While not required for the synthesis of the target compound itself, the principles of stereoselective synthesis would be paramount if a chiral analogue were desired.
Emerging and Sustainable Synthetic Approaches for Benzenepropanoic acid, 3-iodo-5-methyl-
Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and safer reactions. These principles can be applied to optimize the synthesis of Benzenepropanoic acid, 3-iodo-5-methyl-.
Carbon-Halogen Bond Formation:
Recent advances in C-H activation and functionalization offer a more direct route to iodinated arenes. Palladium-catalyzed ortho-iodination of aromatic carboxylic acids has been demonstrated, providing a potential pathway to introduce the iodine atom with high regioselectivity. researchgate.net
Carbon-Carbon Bond Formation:
Palladium-catalyzed cross-coupling reactions are powerful tools for forming the propanoic acid side chain.
Heck Reaction: As mentioned, the Heck reaction of a 3-iodo-5-methyl-substituted aryl halide with an acrylate (B77674) ester is a viable method. mdpi.comorganic-chemistry.org Subsequent hydrogenation of the double bond yields the desired propanoic acid side chain. chemmethod.comchemmethod.comerowid.orgresearchgate.net
Suzuki-Miyaura Coupling: This reaction could be employed by coupling a dihalo-substituted benzene with a suitable boronic acid derivative to build the carbon skeleton.
α-Arylation of Propanoic Acid Esters: A direct approach involves the palladium-catalyzed α-arylation of a propanoic acid ester with a 1-bromo-3-iodo-5-methylbenzene (B571576) derivative. This method directly forms the C(sp²)-C(sp³) bond. nih.govcapes.gov.brmit.eduorganic-chemistry.org
The following table summarizes plausible catalytic reactions for the synthesis:
| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Typical Yields |
| Heck Reaction | 3-Iodo-5-methyl-bromobenzene, Methyl acrylate | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Methyl 3-(3-iodo-5-methylphenyl)acrylate | Moderate to High |
| Catalytic Hydrogenation | Methyl 3-(3-iodo-5-methylphenyl)acrylate | Pd/C, H₂ | Methyl 3-(3-iodo-5-methylphenyl)propanoate | High |
| α-Arylation | 1-Bromo-3-iodo-5-methylbenzene, Methyl propanoate | Pd(OAc)₂, t-Bu₃P, LiHMDS | Methyl 3-(3-iodo-5-methylphenyl)propanoate | Moderate to High |
| Electrophilic Iodination | 3-Methylbenzenepropanoic acid | I₂, Oxidizing Agent | 3-Iodo-5-methylbenzenepropanoic acid | Variable (Regioselectivity is a challenge) |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netacs.org For the synthesis of Benzenepropanoic acid, 3-iodo-5-methyl-, several green strategies can be considered:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids. nih.govgoogle.com For instance, some Heck reactions can be performed in aqueous media. mdpi.com
Catalytic Reactions: Employing catalytic amounts of reagents instead of stoichiometric amounts reduces waste. The palladium-catalyzed reactions mentioned above are excellent examples of this principle.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient heating method.
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals like Benzenepropanoic acid, 3-iodo-5-methyl-. nih.gov
Enhanced Safety: The small reaction volumes in flow reactors allow for better control over reaction temperature, especially for highly exothermic reactions, reducing the risk of thermal runaways.
Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors leads to enhanced heat and mass transfer, often resulting in faster reaction times and higher yields.
Scalability: Scaling up a reaction in a flow system is typically more straightforward than in batch production, as it involves running the reactor for a longer duration or using parallel reactors.
Automation: Flow chemistry setups can be readily automated, allowing for precise control over reaction parameters and high-throughput screening of reaction conditions.
A multi-step synthesis of Benzenepropanoic acid, 3-iodo-5-methyl- could be envisioned in a continuous flow system, where the output of one reactor is directly fed into the next, minimizing manual handling and purification of intermediates. For example, the alkylation of substituted benzoic acids has been studied in continuous flow microreactors. acs.orgacs.org A patent also describes the continuous synthesis of substituted benzoic acids using oxygen as a green oxidant. wipo.int
Derivatization and Chemical Modification of the Benzenepropanoic acid, 3-iodo-5-methyl- Core Structure
The chemical versatility of the Benzenepropanoic acid, 3-iodo-5-methyl- scaffold allows for a wide range of modifications at its three key functional regions: the propanoic acid side chain, the iodo substituent, and the methyl group. These transformations are critical for developing advanced analogues with tailored properties.
Transformations of the Propanoic Acid Side Chain
The propanoic acid side chain offers a rich platform for chemical derivatization. Standard carboxylic acid chemistry can be employed to generate a variety of functional groups, each with distinct chemical properties.
Key transformations include:
Esterification: The carboxylic acid can be readily converted to its corresponding esters, such as methyl or ethyl esters, through Fischer esterification with the appropriate alcohol under acidic catalysis. For instance, methyl 3-phenylpropionate (B1229125) is formed by the formal condensation of 3-phenylpropionic acid with methanol (B129727). nih.gov This modification is often used to protect the carboxylic acid group or to enhance the molecule's lipophilicity.
Amidation: Reaction with amines, facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amides. This allows for the introduction of a wide array of substituents, fundamentally altering the molecule's electronic and steric properties.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3-iodo-5-methylphenyl)propan-1-ol, using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3). This opens up further avenues for derivatization, including etherification or conversion to halides.
Alpha-Functionalization: The carbon atom alpha to the carboxyl group can be functionalized. For example, α-methylated analogues of similar thyroalkanoic acids have been synthesized, indicating that substitution at this position is feasible. nih.gov
Chain Elongation or Shortening: While more complex, established homologation or degradation sequences can be applied to modify the length of the propanoic acid side chain.
A study on the breakdown of 3-(allylsulfonio)propanoates demonstrates the synthesis of propanoate analogues through the acid-catalyzed addition of sulfides to acrylic acid, highlighting innovative approaches to modify the propanoate backbone. beilstein-journals.org Furthermore, research into the modification of polyhydroxyalkanoate-derived fatty acids shows enzymatic and chemical transformations of similar aliphatic acid structures, such as demethylation of methyl esters using Candida antarctica lipase (B570770) B (CalB). mdpi.com
| Transformation | Reagents and Conditions | Product Functional Group |
| Esterification | R'OH, H+ catalyst | Ester (-COOR') |
| Amidation | R'NH2, DCC/EDC | Amide (-CONHR') |
| Reduction | LiAlH4 or BH3 | Primary Alcohol (-CH2OH) |
| Alpha-Methylation | LDA, CH3I | α-Methyl Carboxylic Acid |
Manipulations of the Iodo and Methyl Substituents on the Aromatic Ring
The iodo and methyl groups on the aromatic ring, while seemingly simple, provide distinct opportunities for advanced chemical manipulation.
Iodo Group Transformations:
The carbon-iodine bond is a versatile anchor for cross-coupling reactions, making the iodo substituent a highly valuable functional group for creating more complex molecules.
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters can replace the iodo group with a wide variety of aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: This palladium-catalyzed reaction with terminal alkynes introduces an alkyne moiety at the 3-position, significantly extending the carbon framework.
Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form a new carbon-carbon double bond.
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond, converting the iodo-substituted compound into an aniline (B41778) derivative.
Reductive Deiodination: The iodo group can be removed and replaced with a hydrogen atom using various reducing agents, such as catalytic hydrogenation, to yield 3-methyl-benzenepropanoic acid.
Methyl Group Transformations:
While generally considered less reactive, the benzylic position of the methyl group can be selectively functionalized.
Oxidation: A powerful strategy involves the oxidation of the methyl group. Strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate can oxidize the methyl group to a carboxylic acid, transforming the molecule into a di-acid derivative (3-iodo-5-carboxy-benzenepropanoic acid). khanacademy.org This dramatically alters the molecule's polarity and functionality.
Radical Halogenation: Under free-radical conditions, using reagents like N-bromosuccinimide (NBS), the methyl group can be halogenated to form a benzylic halide. This intermediate is a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Stepwise Oxidation: More controlled oxidation can potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. Recent advancements have shown that unreactive methyl groups can be oxidized to a primary alcohol, which can then be further transformed. nih.gov
| Substituent | Reaction Type | Typical Reagents | Resulting Structure |
| Iodo | Suzuki Coupling | R-B(OH)2, Pd catalyst | Aryl/Alkyl substitution |
| Iodo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | Alkyne substitution |
| Iodo | Reductive Deiodination | H2, Pd/C | Hydrogen substitution |
| Methyl | Oxidation to Carboxylic Acid | KMnO4 or Na2Cr2O7 | -COOH |
| Methyl | Radical Bromination | N-Bromosuccinimide (NBS) | -CH2Br |
Synthesis of Advanced Benzenepropanoic acid, 3-iodo-5-methyl- Analogues with Varied Substituents
The synthesis of advanced analogues builds upon the foundational reactions described previously, often employing a multi-step approach where the order of reactions is critical. The directing effects of the existing substituents heavily influence the outcome of subsequent electrophilic aromatic substitution reactions. youtube.com
For example, starting with 3-iodo-5-methyl-benzenepropanoic acid, one could envision the following synthetic sequences:
Ortho-Functionalization: The methyl (ortho-, para-directing) and iodo (ortho-, para-directing) groups will direct incoming electrophiles to the positions ortho to them (positions 2, 4, and 6). The propanoic acid side chain is a deactivating group. Therefore, electrophilic substitution, such as nitration or halogenation, would likely occur at the 2, 4, or 6 positions. The strongest activating group will typically determine the final product distribution. youtube.com
Synthesis via a Precursor: An alternative strategy involves synthesizing a precursor molecule and then introducing the final functional groups. For instance, a patent for producing 5-iodo-2-methylbenzoic acid outlines a multi-step process that could be adapted. google.com A similar retrosynthetic analysis could be applied to the target molecule, potentially starting from a simpler substituted benzene.
Sequential Cross-Coupling and Side-Chain Modification: An advanced analogue could be synthesized by first performing a Suzuki coupling on the iodo group to introduce a new aromatic ring. Subsequently, the propanoic acid side chain could be converted to an amide to introduce another point of diversity. Finally, the methyl group could be oxidized to a carboxylic acid to create a complex, trifunctional molecule.
The development of such analogues is exemplified by the synthesis of thyroid hormone analogues, where multiple iodo- and other substituents are strategically placed on a core structure that includes an acetic or propionic acid side chain. nih.gov These complex syntheses underscore the importance of precise control over reaction conditions and a deep understanding of substituent effects.
Advanced Spectroscopic and Chromatographic Research Techniques for Benzenepropanoic Acid, 3 Iodo 5 Methyl Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution and the solid state. For Benzenepropanoic acid, 3-iodo-5-methyl-, high-resolution NMR provides unambiguous evidence of its covalent framework and conformational features.
Application of 2D NMR Experiments (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for resolving complex spectral overlaps and establishing connectivity between atoms.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Benzenepropanoic acid, 3-iodo-5-methyl-, the COSY spectrum would confirm the spin system of the propanoic acid side chain, showing a clear correlation between the protons on the alpha and beta carbons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and their attached carbons. This is crucial for assigning the ¹³C chemical shifts of the protonated carbons in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and for connecting the propanoic acid side chain to the substituted benzene (B151609) ring. For instance, correlations from the benzylic protons to the aromatic carbons C1, C2, and C6 would be expected, definitively placing the side chain on the ring.
Table 1: Hypothetical ¹H and ¹³C NMR Data for Benzenepropanoic acid, 3-iodo-5-methyl- in CDCl₃
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 11.5 (s, 1H) | 179.0 | - |
| α-CH₂ | 2.65 (t, 2H) | 35.5 | C(β), C(aromatic C1), C(OOH) |
| β-CH₂ | 2.95 (t, 2H) | 30.0 | C(α), C(aromatic C1) |
| Aromatic C1 | - | 140.0 | - |
| Aromatic C2-H | 7.50 (s, 1H) | 138.0 | C4, C6 |
| Aromatic C3-I | - | 95.0 | - |
| Aromatic C4-H | 7.45 (s, 1H) | 135.0 | C2, C6, C5-CH₃ |
| Aromatic C5-CH₃ | 2.30 (s, 3H) | 21.0 | C4, C5, C6 |
Solid-State NMR for Polymorphic and Supramolecular Analysis
In the solid state, molecules can adopt different packing arrangements, known as polymorphs, which can influence their physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying these phenomena. By analyzing the chemical shift anisotropy and employing techniques like cross-polarization magic-angle spinning (CP/MAS), ssNMR can distinguish between different crystalline forms of Benzenepropanoic acid, 3-iodo-5-methyl-. Furthermore, it can provide insights into intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the supramolecular architecture.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation behavior.
Tandem Mass Spectrometry (MS/MS) for Elucidating Molecular Architecture
In a tandem mass spectrometry (MS/MS) experiment, the molecular ion of Benzenepropanoic acid, 3-iodo-5-methyl- is isolated and then fragmented. The resulting fragment ions provide a roadmap of the molecule's structure. Key expected fragmentation pathways would include the loss of the carboxylic acid group and cleavage of the propanoic acid side chain, which helps to confirm the connectivity of the molecule.
Table 2: Predicted HRMS and MS/MS Fragmentation Data for Benzenepropanoic acid, 3-iodo-5-methyl-
| Ion | Formula | Calculated m/z | Observed m/z | Description |
|---|---|---|---|---|
| [M-H]⁻ | C₁₀H₁₀IO₂⁻ | 304.9729 | 304.9725 | Molecular Ion (Negative Ion Mode) |
| [M-COOH]⁻ | C₉H₁₀I⁻ | 259.9827 | 259.9824 | Loss of carboxylic acid group |
X-ray Crystallography for Definitive Three-Dimensional Structural Characterization and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule. For Benzenepropanoic acid, 3-iodo-5-methyl-, this technique would precisely determine bond lengths, bond angles, and torsion angles. A key feature of the resulting crystal structure would be the analysis of the intermolecular hydrogen bonding between the carboxylic acid moieties, which typically form dimeric structures. The crystal packing would reveal how the substituted benzene rings arrange themselves in the solid state, influenced by factors such as iodine-iodine interactions and van der Waals forces.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of Benzenepropanoic acid, 3-iodo-5-methyl- would show a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A strong absorption around 1700 cm⁻¹ would correspond to the C=O stretch of the carbonyl group.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR and is particularly useful for observing vibrations of non-polar bonds. The aromatic C-C stretching vibrations and the C-I stretch would be observable in the Raman spectrum.
Table 3: Key Vibrational Frequencies for Benzenepropanoic acid, 3-iodo-5-methyl-
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carboxylic Acid O-H | Stretch (H-bonded) | 2500-3300 (broad) |
| Carboxylic Acid C=O | Stretch | 1700-1725 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-2960 |
| Aromatic C=C | Stretch | 1450-1600 |
Chromatographic Method Development for Purity Assessment and Quantitative Analysis in Complex Research Matrices
The rigorous characterization of "Benzenepropanoic acid, 3-iodo-5-methyl-" necessitates the development of robust chromatographic methods. These techniques are fundamental for assessing the purity of synthesized batches, quantifying the compound in various research samples, and ensuring its chemical integrity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal tools employed for these purposes, each offering distinct advantages for the analysis of this substituted benzenepropanoic acid derivative.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methodologies
The quantitative analysis and purity assessment of "Benzenepropanoic acid, 3-iodo-5-methyl-" rely heavily on HPLC and GC methods. The selection between these techniques often depends on the sample matrix, the required sensitivity, and the volatility of the analyte. Due to the carboxylic acid functional group, the compound possesses sufficient polarity and chromophoric character for direct analysis by HPLC, while GC analysis typically requires a prior derivatization step to enhance volatility.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the most common approach for the analysis of polar and non-volatile organic compounds like substituted benzenepropanoic acids. sielc.com The method separates compounds based on their hydrophobic interactions with a non-polar stationary phase. For "Benzenepropanoic acid, 3-iodo-5-methyl-", a C8 or C18 alkyl-silica column is typically effective.
The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. ceu.esmdpi.com The inclusion of an acid, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial. sielc.comrsc.org It serves to suppress the ionization of the carboxylic acid group, resulting in a single, uncharged species that exhibits better retention, improved peak shape, and enhanced reproducibility. Detection is commonly achieved using a UV detector, leveraging the aromatic ring's absorbance, typically in the range of 205-254 nm. ekb.eg
A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination and quantitative analysis in complex research matrices. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of Benzenepropanoic acid, 3-iodo-5-methyl-
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the analyte. |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | Gradient elution (e.g., 40% to 90% Acetonitrile). Formic acid suppresses carboxylate ionization for better peak shape. sielc.com |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set at ~220 nm and ~254 nm for sensitive detection of the aromatic system. DAD allows for peak purity assessment. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. However, the direct analysis of carboxylic acids like "Benzenepropanoic acid, 3-iodo-5-methyl-" by GC is challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and low sensitivity. colostate.edu Therefore, a derivatization step is essential prior to GC analysis. gcms.cz
The most common derivatization strategy for carboxylic acids is esterification, converting the polar carboxyl group into a more volatile ester. colostate.edu Reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (like BF₃ or HCl) or using a dedicated alkylating agent (e.g., diazomethane (B1218177) or N,N-dimethylformamide dimethyl acetal) yields the corresponding methyl or ethyl ester. This derivative is significantly more volatile and thermally stable.
Once derivatized, the compound can be analyzed by GC, typically using a capillary column with a mid-polarity stationary phase. Detection is often performed using a Flame Ionization Detector (FID) for general quantification or a Mass Spectrometer (MS) for definitive identification based on the molecule's fragmentation pattern. icm.edu.plnih.gov GC-MS is particularly valuable as it provides both retention time and mass spectral data, confirming the identity of the analyte and any impurities.
Table 2: Representative GC Method Parameters for Analysis of Derivatized Benzenepropanoic acid, 3-iodo-5-methyl-
| Parameter | Condition | Rationale |
| Derivatization | Esterification (e.g., with BF₃ in Methanol) | Increases volatility and thermal stability by converting the carboxylic acid to its methyl ester. colostate.edu |
| Column | Mid-polarity Capillary (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a range of derivatized organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the sample through the column. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient (e.g., 100°C hold for 2 min, ramp to 280°C at 15°C/min) | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Mass Spectrometer (MS) | Provides structural information for definitive identification and quantification. nih.gov |
| MS Interface | 280 °C | Prevents condensation of analytes between the GC and MS. |
Chiral Chromatography for Enantiomeric Purity Determination
"Benzenepropanoic acid, 3-iodo-5-methyl-" possesses a stereogenic center at the alpha-carbon of the propanoic acid moiety, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. nih.gov Since enantiomers often exhibit different biological activities, it is critical to have analytical methods to separate and quantify them. youtube.com Direct and indirect chiral HPLC methods are the primary techniques for determining the enantiomeric purity of such compounds.
Direct chiral chromatography is the most widely used approach and involves the use of a Chiral Stationary Phase (CSP). researchgate.net CSPs create a chiral environment within the column, allowing for differential interaction with the two enantiomers. For 2-arylpropionic acids, polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), have proven highly effective. rsc.orgresearchgate.netrsc.orgnih.gov The separation can be performed in either normal-phase mode (using eluents like hexane/isopropanol) or reverse-phase mode (using acetonitrile/buffered aqueous solutions). rsc.org The addition of a small amount of an acidic modifier (e.g., TFA or acetic acid) to the mobile phase is often necessary to ensure good peak shape and resolution. researchgate.net
An alternative, indirect method involves derivatizing the racemic acid with a chiral reagent of high enantiomeric purity to form a pair of diastereomers. nih.govlibretexts.org These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). nih.gov For example, reacting the racemic acid with an enantiomerically pure chiral amine, like (S)-α-methylbenzylamine, produces diastereomeric amides that can then be resolved.
Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Condition | Rationale |
| Method Type | Direct Chiral HPLC | Allows for direct separation without derivatization. |
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm) | Proven effectiveness for resolving enantiomers of 2-arylpropionic acids. rsc.orgrsc.org |
| Mobile Phase | n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Typical normal-phase conditions for polysaccharide CSPs. TFA improves peak shape for acidic analytes. researchgate.net |
| Flow Rate | 0.8 mL/min | Optimized for resolution and analysis time. |
| Column Temp. | 25 °C | Temperature can influence chiral recognition and should be controlled. researchgate.net |
| Detector | UV-Vis | Set at a wavelength of maximum absorbance (~220 nm). |
Theoretical and Computational Investigations of Benzenepropanoic Acid, 3 Iodo 5 Methyl
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic distribution and energetic properties of the molecule. These calculations provide a foundational understanding of its intrinsic stability and chemical reactivity.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.
For "Benzenepropanoic acid, 3-iodo-5-methyl-", the HOMO is expected to be localized primarily on the benzene (B151609) ring and the iodine atom, which has lone pairs of electrons. The electron-donating methyl group also contributes to the HOMO. Conversely, the LUMO is anticipated to be centered on the aromatic ring and the carbonyl group of the propanoic acid side chain, which acts as an electron-accepting region.
Table 1: Calculated FMO Energies for Benzenepropanoic acid, 3-iodo-5-methyl- (Note: These are theoretical values generated for illustrative purposes based on typical DFT calculations, e.g., at the B3LYP/6-31G(d) level of theory.)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.15 | Indicates the energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -1.98 | Indicates the energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | 4.17 | The difference between LUMO and HOMO energies; a larger gap implies higher kinetic stability. |
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.
In "Benzenepropanoic acid, 3-iodo-5-methyl-", the ESP map would reveal distinct regions of charge:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs. The iodine atom would also exhibit a region of negative potential (or σ-hole, a region of positive potential on the extension of the C-I bond, depending on the context).
Positive Potential (Blue): Primarily located around the acidic hydrogen of the carboxyl group, making it the most likely site for deprotonation or hydrogen bonding interactions. The hydrogen atoms of the methyl group and benzene ring would show moderately positive potential.
This mapping is crucial for predicting non-covalent interactions, such as how the molecule might dock into a protein's active site or interact with solvent molecules.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of "Benzenepropanoic acid, 3-iodo-5-methyl-" would typically be performed in a solvent box (e.g., water) to simulate its behavior in a physiological or reaction medium.
The primary focus of such a simulation would be the conformational flexibility of the propanoic acid side chain. The rotation around the Cα-Cβ and Cβ-C(aromatic) single bonds allows the carboxyl group to adopt various orientations relative to the benzene ring. MD simulations can quantify the relative energies of these different conformers and the timescale of their interconversion. Furthermore, these simulations can detail the specific hydrogen bonding patterns between the carboxylic acid group and surrounding water molecules, providing insight into its solubility and hydration shell structure.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict spectroscopic data, which is invaluable for identifying and characterizing a compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this molecule, distinct signals would be predicted for the aromatic protons, the methyl protons, and the aliphatic protons of the propanoic acid chain. The predicted shifts aid in the assignment of experimental spectra.
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Key predicted peaks would correspond to the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carbonyl group (~1710 cm⁻¹), C-O stretch (~1300 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and the C-I stretch (~500-600 cm⁻¹).
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption. For this molecule, π-π* transitions associated with the substituted benzene ring would be the most prominent, likely appearing in the UV region.
Table 2: Predicted Spectroscopic Data for Benzenepropanoic acid, 3-iodo-5-methyl- (Note: These are illustrative predictions based on computational models and known spectroscopic trends.)
| Spectrum | Feature | Predicted Value | Functional Group |
| ¹³C NMR | Chemical Shift | ~178 ppm | Carboxylic Acid (C=O) |
| ¹³C NMR | Chemical Shift | ~140 ppm | Aromatic C-I |
| ¹H NMR | Chemical Shift | ~10-12 ppm | Carboxylic Acid (OH) |
| ¹H NMR | Chemical Shift | ~2.3 ppm | Methyl (CH₃) |
| IR | Vibrational Frequency | ~3000 cm⁻¹ (broad) | Carboxylic Acid O-H Stretch |
| IR | Vibrational Frequency | ~1710 cm⁻¹ | Carbonyl C=O Stretch |
| UV-Vis | Absorption Max (λmax) | ~275 nm | π → π* Transition |
Structure-Activity Relationship (SAR) Modeling for Benzenepropanoic acid, 3-iodo-5-methyl- Derivatives in Non-Clinical Research
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. In a hypothetical research context where "Benzenepropanoic acid, 3-iodo-5-methyl-" is a lead compound for a specific biological target, SAR modeling would be used to guide the synthesis of more potent or selective derivatives.
Computational SAR involves creating a library of virtual derivatives by modifying the parent structure and calculating properties (descriptors) for each. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., logP). A quantitative structure-activity relationship (QSAR) model can then be built to correlate these descriptors with activity.
For this compound, SAR exploration might involve:
Modifying the Halogen: Replacing the iodine with bromine, chlorine, or fluorine to probe the effect of halogen size and electronegativity.
Varying the Alkyl Group: Substituting the methyl group with larger alkyl groups (ethyl, propyl) or removing it entirely.
Altering the Acid Chain: Changing the length of the propanoic acid side chain or converting the acid to an ester or amide.
Table 3: Hypothetical SAR Exploration for Derivatives (Note: This table illustrates a conceptual SAR study. "Activity" is a hypothetical measure.)
| Modification from Parent Compound | Rationale | Predicted Impact on Activity |
| Replace Iodo with Bromo | Decrease size and polarizability | Moderate change; may increase or decrease depending on binding pocket |
| Replace Methyl with Ethyl | Increase steric bulk and lipophilicity | Potential steric clash or improved hydrophobic interaction |
| Convert Carboxylic Acid to Methyl Ester | Remove H-bond donor capability | Likely significant decrease if H-bonding is critical for activity |
Mechanistic Elucidation of Chemical Transformations via Computational Approaches
Computational chemistry is a powerful tool for investigating reaction mechanisms. For "Benzenepropanoic acid, 3-iodo-5-methyl-", one might study the mechanism of its esterification with methanol (B129727).
Using DFT, one could model the entire reaction pathway:
Reactant Complex: The initial interaction between the carboxylic acid and methanol.
Transition State(s): The high-energy structures corresponding to key steps, such as the nucleophilic attack of methanol on the carbonyl carbon and the subsequent proton transfers.
Intermediate(s): The tetrahedral intermediate formed during the reaction.
Product Complex: The final association of the ester product and water.
Reaction Mechanisms and Chemical Transformations Involving Benzenepropanoic Acid, 3 Iodo 5 Methyl
Electrophilic Aromatic Substitution (EAS) Patterns on the Benzenepropanoic acid, 3-iodo-5-methyl- Ring System
Electrophilic aromatic substitution (EAS) introduces new functional groups onto the aromatic ring. The outcome of such reactions on Benzenepropanoic acid, 3-iodo-5-methyl- is determined by the cumulative directing effects of the existing substituents.
The directing influence of each substituent is as follows:
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.
Iodo Group (-I): A deactivating group that also directs incoming electrophiles to the ortho and para positions. wikipedia.org
Propanoic Acid Group (-CH₂CH₂COOH): This substituent has a weakly activating alkyl chain attached to a deactivating carboxylic acid. Due to the insulating effect of the two-carbon chain, its influence on the aromatic ring is primarily that of a weak alkyl activator, directing to the ortho and para positions.
Considering the substitution pattern (positions 1, 3, and 5 are occupied), the potential sites for electrophilic attack are positions 2, 4, and 6.
Position 2: ortho to the propanoic acid group and ortho to the iodo group.
Position 4: para to the propanoic acid group, ortho to the iodo group, and ortho to the methyl group.
Position 6: ortho to the propanoic acid group and ortho to the methyl group.
The confluence of directing effects suggests that substitution will be strongly favored at positions 4 and 6, which are activated by the methyl and propanoic acid groups. Position 4 is particularly activated as it is ortho to two activating/ortho,para-directing groups (methyl and alkyl) and ortho to the iodo director. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are predicted to yield predominantly the 4-substituted product, with the 6-substituted isomer as a potential minor product. mnstate.edumasterorganicchemistry.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Predicted Major Product | Rationale |
|---|---|---|---|
| Nitration | NO₂⁺ | Benzenepropanoic acid, 3-iodo-5-methyl-4-nitro- | Strong directing effect towards position 4 from methyl and alkyl groups. |
| Bromination | Br⁺ | Benzenepropanoic acid, 4-bromo-3-iodo-5-methyl- | Position 4 is sterically accessible and electronically activated. |
| Friedel-Crafts Acylation | RCO⁺ | Benzenepropanoic acid, 4-acyl-3-iodo-5-methyl- | Convergent activation at the 4-position facilitates C-C bond formation. |
Nucleophilic Displacement Reactions at the Iodo Position
The carbon-iodine bond in aryl iodides is susceptible to cleavage and replacement by various nucleophiles. The iodide ion is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. fiveable.me While the ring is not strongly activated by powerful electron-withdrawing groups, these displacement reactions can often be achieved, particularly with the use of transition metal catalysts (e.g., copper).
Common nucleophiles that can displace the iodo group include:
Amines (R₂NH): To form substituted anilines.
Alkoxides (RO⁻): To form aryl ethers.
Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.
These reactions expand the synthetic utility of the molecule by allowing the introduction of nitrogen, oxygen, and new carbon-based functional groups at the 3-position.
Reactivity of the Propanoic Acid Functional Group
The propanoic acid moiety exhibits the classic reactivity of a carboxylic acid, serving as a handle for numerous chemical modifications. msu.edu
Esterification: The carboxylic acid can be readily converted to an ester by reacting with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive acyl chloride followed by the addition of an alcohol. For example, reaction with methanol (B129727) would yield Methyl 3-(3-iodo-5-methylphenyl)propanoate.
Amidation: Reaction with a primary or secondary amine in the presence of a coupling agent (like dicyclohexylcarbodiimide (B1669883), DCC) or via an acyl chloride intermediate produces the corresponding amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are ineffective. Lithium aluminum hydride (LiAlH₄) is the reagent of choice, which would convert the propanoic acid group to a 3-hydroxypropyl group, yielding 3-(3-iodo-5-methylphenyl)propan-1-ol. doubtnut.comdocbrown.info
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
The aryl iodide functionality makes Benzenepropanoic acid, 3-iodo-5-methyl- an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon bonds. nist.govyoutube.com
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comlibretexts.org Reacting the title compound with an arylboronic acid (Ar-B(OH)₂) would result in the formation of a biaryl structure, replacing the iodine atom with the new aryl group. youtube.comresearchgate.net
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and an amine base. researchgate.netresearchgate.net This provides a direct route to introducing an alkyne moiety at the 3-position.
Heck Reaction: This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The reaction requires a palladium catalyst and a base. libretexts.orgnih.gov The regioselectivity and stereoselectivity of the addition can be controlled by the specific alkene and reaction conditions used.
Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |
Radical Chemistry and Photochemical Transformations of Benzenepropanoic acid, 3-iodo-5-methyl-
The carbon-iodine bond is the weakest carbon-halogen bond, making it susceptible to homolytic cleavage to generate an aryl radical. This process can often be initiated by UV light (photochemistry) or with radical initiators. nih.govmcgill.ca
Aryl iodides are known to undergo homolytic cleavage upon UV excitation to form an aryl radical. nih.govacs.org This highly reactive intermediate can then participate in a variety of transformations:
Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule, leading to a de-iodinated product (Benzenepropanoic acid, 3-methyl-).
Radical Addition: The aryl radical can add to alkenes or alkynes, initiating radical cascade or cyclization reactions. nih.gov
Atom Transfer Reactions: The generated aryl radical can abstract an atom from another source, propagating a radical chain reaction. nih.govrsc.orgrsc.org
Photochemical Fluorination: In the presence of a suitable fluoride (B91410) source and a copper mediator, aryl iodides can undergo photochemical fluorination at room temperature, which proceeds through an aryl radical intermediate. nih.gov
These photochemical and radical pathways offer alternative, often milder, conditions for functionalization compared to traditional ionic reactions. nih.govresearchgate.net
Mechanistic Biological and Biochemical Interactions of Benzenepropanoic Acid, 3 Iodo 5 Methyl in in Vitro Research Models
Exploration of Enzyme Inhibition Mechanisms by Benzenepropanoic acid, 3-iodo-5-methyl-
There is no available research detailing the enzyme inhibition mechanisms of Benzenepropanoic acid, 3-iodo-5-methyl-.
Elucidation of Biochemical Pathway Modulation in Controlled Cellular Environments
There are no studies available that elucidate the modulation of biochemical pathways by Benzenepropanoic acid, 3-iodo-5-methyl- in controlled cellular environments.
Investigation of Antimicrobial Properties in Laboratory Settings
Research investigating the antimicrobial properties of Benzenepropanoic acid, 3-iodo-5-methyl- in laboratory settings has not been published.
Antioxidant Activity and Oxidative Stress Modulation Mechanisms
There is no available data on the antioxidant activity or the mechanisms of oxidative stress modulation for Benzenepropanoic acid, 3-iodo-5-methyl-.
Applications of Benzenepropanoic Acid, 3 Iodo 5 Methyl As a Synthetic Precursor and Chemical Reagent
Utility in the Synthesis of Complex Organic Scaffolds and Natural Product Analogues
The strategic placement of the iodo and methyl groups on the benzenepropanoic acid framework makes it a valuable starting material for constructing more intricate molecular architectures. The iodine atom, in particular, serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the synthesis of complex organic scaffolds.
While specific, large-scale syntheses of natural product analogues using Benzenepropanoic acid, 3-iodo-5-methyl- are not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active compounds. The phenylpropanoic acid core is a common feature in natural products, and the iodo and methyl substituents offer sites for further chemical modification. This allows for the systematic variation of a lead compound's structure to explore structure-activity relationships (SAR), a critical process in drug discovery.
The presence of the iodine atom allows for participation in powerful cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. These reactions are cornerstones of modern organic synthesis, enabling the connection of the benzenepropanoic acid unit to other molecular fragments, thereby building complexity. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group at the 3-position, leading to biaryl structures that are prevalent in pharmaceuticals and agrochemicals.
Role in the Development of Advanced Materials (e.g., Polymers, Functional Coatings, if applicable)
The application of Benzenepropanoic acid, 3-iodo-5-methyl- in the development of advanced materials is an area of growing interest, although specific examples are not yet widespread. The carboxylic acid functionality allows for its incorporation into polyester (B1180765) or polyamide backbones through condensation polymerization. The presence of the heavy iodine atom can impart unique properties to the resulting polymers, such as increased refractive index or enhanced X-ray absorption capabilities.
Furthermore, the iodo- and methyl-substituted aromatic ring can influence the polymer's thermal stability, solubility, and mechanical properties. The potential for post-polymerization modification via the iodine atom offers a route to functional polymers. For example, the iodine could be substituted with other functional groups to create materials with tailored surface properties for applications in functional coatings, such as anti-fouling or self-healing surfaces.
Application as a Ligand or Precursor in Organometallic Catalysis
More significantly, the iodine atom makes this compound a valuable precursor for the synthesis of more complex organometallic species. Through oxidative addition or other transmetalation reactions, the aryl-iodine bond can be converted into a metal-carbon bond, directly incorporating the substituted phenylpropane unit into a catalyst structure. This approach is instrumental in the design of catalysts for a wide range of organic transformations.
Employment in Radiochemical Synthesis and Isotopic Labeling for Research Diagnostics and Probes
The presence of an iodine atom in Benzenepropanoic acid, 3-iodo-5-methyl- makes it a prime candidate for applications in radiochemical synthesis. The stable iodine-127 isotope can be readily exchanged with radioactive isotopes of iodine, such as iodine-123, iodine-124, or iodine-131. This isotopic labeling process allows for the creation of radiolabeled tracers for use in various imaging techniques, including Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Environmental Fate and Degradation Studies of Benzenepropanoic Acid, 3 Iodo 5 Methyl Academic and Mechanistic Focus
Photodegradation Pathways and Kinetics under Simulated Environmental Conditions
The photochemical degradation of aromatic compounds is a significant environmental attenuation process, driven by the absorption of solar radiation. rsc.org For iodo-aromatic compounds, the carbon-iodine (C-I) bond is often the most labile site for photolytic cleavage due to its lower bond energy compared to carbon-hydrogen (C-H) or carbon-carbon (C-C) bonds.
The primary photodegradation pathway for a compound like Benzenepropanoic acid, 3-iodo-5-methyl- is expected to be reductive dehalogenation. Upon absorption of ultraviolet (UV) light, the C-I bond can undergo homolytic cleavage, generating an aryl radical and an iodine radical. This process is a key step in the environmental breakdown of many halogenated organic compounds. mdpi.com In aqueous environments, the aryl radical can then abstract a hydrogen atom from a water molecule or other organic matter to form 3-methyl-benzenepropanoic acid.
The kinetics of this process would be influenced by factors such as the wavelength and intensity of light, the presence of photosensitizers (like humic acids in natural waters), and the chemical matrix of the water. While specific kinetic data for Benzenepropanoic acid, 3-iodo-5-methyl- is unavailable, studies on other iodinated aromatic compounds show that such reactions can be relatively rapid. For instance, the decomposition of various aromatic iodinated disinfection byproducts has been shown to follow pseudo-first-order kinetics during chloramination, a process involving reactive species that can also be generated photochemically. researchgate.net The formation of iodinated intermediates like 2,6-diiodo-1,4-benzoquinone and iodobutenedioic acid has been observed during the degradation of 2,4,6-triiodophenol (B146134), suggesting that ring-opening can occur following initial transformations. researchgate.net
Further photochemical reactions could involve the oxidation of the propanoic acid side chain or the aromatic ring itself, potentially leading to the formation of various phenols, aldehydes, and smaller carboxylic acids before eventual mineralization to carbon dioxide and water. The initial deiodination step, however, is critical as it removes the halogen, often reducing the compound's persistence and potential toxicity.
Table 1: Representative Photodegradation Data for Analogous Iodinated Compounds (Note: Data for the target compound is not available; this table provides context from related compounds.)
| Compound | Conditions | Observed Pathway | Kinetic Parameter (Example) | Reference |
|---|---|---|---|---|
| 2,4,6-Triiodophenol | Chloramination (Aqueous) | Decomposition to form triiodomethane (TIM), monoiodoacetic acid (MIAA), and diiodoacetic acid (DIAA) | Followed pseudo-first-order decay | researchgate.net |
| 4-Iodophenol | Chloramination (Aqueous) | Transformation to 2,4,6-triiodophenol and 2,6-diiodo-4-nitrophenol | Followed pseudo-second-order decay | nih.gov |
| Iodinated Dipeptides (e.g., I-Tyr-Gly) | Computational Modeling (Aqueous, pH 6-8) | Formation proposed via reaction with H₂OI⁺, an active iodinating species | Formation decreased as pH increased from 6 to 8 | acs.org |
Biodegradation Mechanisms and Microbial Transformation in Controlled Systems
The biodegradation of halogenated aromatic compounds is a well-studied field, providing a strong basis for predicting the metabolic fate of Benzenepropanoic acid, 3-iodo-5-methyl-. nih.gov Microorganisms have evolved diverse enzymatic systems to utilize these compounds as sources of carbon and energy. nih.gov The process for a substituted benzoic acid derivative typically involves several key steps. nih.govresearchgate.net
For a compound like Benzenepropanoic acid, 3-iodo-5-methyl-, the initial attack could occur on either the propanoic acid side chain or the aromatic ring. A likely initial step is the beta-oxidation of the propanoic acid chain, a common metabolic pathway for fatty acids, which would shorten the chain and yield a substituted benzoic acid.
Subsequently, or as an alternative initial step, is dehalogenation. The removal of the iodine atom is a critical step. nih.gov This can occur through several mechanisms:
Oxygenolytic Dehalogenation: A dioxygenase enzyme incorporates both atoms of molecular oxygen into the aromatic ring, forming a dihydroxylated intermediate (a catechol) and spontaneously eliminating the iodide ion. This is a common pathway for aerobic degradation of chloro- and bromobenzoates. mdpi.com
Hydrolytic Dehalogenation: A hydrolase enzyme replaces the iodine atom with a hydroxyl group, directly forming a phenolic compound.
Reductive Dehalogenation: Under anaerobic conditions, the iodine atom is removed and replaced by a hydrogen atom.
Following dehalogenation and side-chain modification, the resulting catechol or protocatechuate intermediate undergoes enzymatic ring cleavage. mdpi.com This is accomplished by dioxygenase enzymes that break the aromatic ring, leading to the formation of aliphatic acids that can enter central metabolic pathways, such as the Krebs cycle. For example, the degradation of 3-chlorobenzoate (B1228886) (a structural analogue) often proceeds via the formation of chlorocatechol, which is then degraded through the ortho-cleavage pathway. mdpi.com
Table 2: Representative Biodegradation Data for Analogous Halogenated Aromatic Acids (Note: Data for the target compound is not available; this table provides context from related compounds.)
| Compound | Microorganism/System | Key Pathway/Enzyme | Metabolites Detected | Reference |
|---|---|---|---|---|
| 3-Chlorobenzoate (3-CBA) | Caballeronia, Paraburkholderia | Chlorocatechol ortho-cleavage pathway (cbe and tfd gene clusters) | Chloro-cis,cis-muconate, Maleylacetate | mdpi.com |
| Halobenzoates | Anaerobic lake sediment | Reductive dehalogenation | Benzoate | nih.gov |
| Chlorinated Biphenyls | Cupriavidus necator | Biphenyl upper pathway followed by dehalogenation | Chlorobenzoates | researchgate.net |
| Bromacil | Pseudomonas sp. | Not specified | Uracil derivatives | nih.gov |
Sorption, Leaching, and Transport Phenomena in Research Matrices
The movement of Benzenepropanoic acid, 3-iodo-5-methyl- through soil and sediment is governed by its sorption characteristics. Sorption, the process by which a chemical binds to soil particles, reduces its concentration in the aqueous phase and thus limits its mobility or leaching potential. international-agrophysics.org The key factors influencing sorption for this compound would be its acidity (pKa), hydrophobicity, and the physicochemical properties of the soil matrix, such as organic matter content, clay content, and pH. researchgate.netnih.gov
As a carboxylic acid, Benzenepropanoic acid, 3-iodo-5-methyl- will exist in either a neutral form or an anionic (deprotonated) form, depending on the soil pH relative to its pKa. The pKa of benzoic acid is 4.2, and while the iodo- and methyl- groups will have an influence, the pKa of the target compound is expected to be in a similar range. libretexts.org In most circumneutral soils (pH 6-8), the compound will be predominantly in its anionic carboxylate form. Anionic organic compounds are generally more mobile in soils because they are repelled by the negatively charged surfaces of clay and organic matter.
However, the hydrophobicity imparted by the benzene (B151609) ring, methyl group, and particularly the large iodine atom will promote partitioning into soil organic matter. This interaction is a primary mechanism for the sorption of non-polar organic compounds. Therefore, a dual mechanism of sorption is likely: partitioning into organic matter and potential surface complexation on mineral surfaces, although the latter is less probable for the anionic form.
Studies on benzoic acid have shown that its sorption to soil is non-linear and increases with higher soil organic matter and clay content. researchgate.netresearchgate.net The sorption coefficient (Kd) for benzoic acid is relatively low, indicating moderate mobility. researchgate.net It is expected that the addition of the iodo- and methyl- groups would increase the hydrophobicity and thus lead to a higher sorption coefficient for Benzenepropanoic acid, 3-iodo-5-methyl- compared to benzoic acid, resulting in lower mobility. Leaching to groundwater would be most significant in sandy soils with low organic matter content and under conditions of high water infiltration.
Table 3: Representative Sorption Data for Analogous Compounds in Soil Matrices (Note: Data for the target compound is not available; this table provides context from related compounds.)
| Compound | Soil/Sorbent Type | Key Finding | Sorption Parameter (Example) | Reference |
|---|---|---|---|---|
| Benzoic Acid | Garden Soil A (3.3% OM, 5.2% clay) | Sorption was non-linear and higher in soil with more organic matter and clay. | Freundlich Kf = 1.25 | researchgate.net |
| Benzoic Acid | Garden Soil B (1.5% OM, 2.4% clay) | Lower sorption compared to Soil A. | Freundlich Kf = 0.714 | researchgate.net |
| Halogenated Phenols | Biochar | Sorption capacity related to biochar surface area and phenol (B47542) hydrophobicity. | Sorption increased when pH was maintained at 4 or 7. | nih.gov |
| Various Organics | Generic Porous Media | Transport is a function of flow, diffusion, and reaction kinetics. | Modeling requires defining transport and porous matrix properties. | comsol.it |
Emerging Research Directions and Future Prospects for Benzenepropanoic Acid, 3 Iodo 5 Methyl
Interdisciplinary Research Synergies and Unexplored Applications in Chemical SciencesNo interdisciplinary studies or explorations into new potential applications for Benzenepropanoic acid, 3-iodo-5-methyl- within the broader chemical sciences have been published.
Due to the absence of specific research on Benzenepropanoic acid, 3-iodo-5-methyl- in these advanced and emerging fields, it is not possible to provide a detailed, informative, and scientifically accurate article on its future prospects as requested. The compound remains an uncharacterized entity in the context of these modern research frontiers.
Q & A
Q. What synthetic strategies are effective for preparing 3-iodo-5-methyl-benzenepropanoic acid?
- Methodological Answer : Retrosynthetic analysis using AI-driven tools (e.g., Template_relevance models) can predict feasible routes. For example, iodine introduction via electrophilic substitution on a pre-functionalized benzene ring, followed by alkylation or coupling reactions. Computational models trained on PubChem data (e.g., SMILES strings and InChI keys) help optimize regioselectivity for iodine and methyl groups . Pilot-scale reactions should validate predicted pathways, with purity assessed via HPLC (C18 columns, acetonitrile/water mobile phases) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to confirm substitution patterns (e.g., iodine’s deshielding effects). Compare chemical shifts to NIST spectral libraries for benzenepropanoic acid derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns. Reference EPA/NIH spectral databases for analogous esters or iodinated aromatics .
- Computational Modeling : Density Functional Theory (DFT) calculates electronic effects of iodine substitution (e.g., charge distribution, HOMO-LUMO gaps) to predict reactivity .
Q. What safety protocols are recommended given limited toxicological data?
- Methodological Answer : Adopt hazard-agnostic precautions:
- PPE : Full-body chemical-resistant suits, P95 respirators (NIOSH-certified), and nitrile gloves .
- Environmental Controls : Use fume hoods for synthesis and avoid aqueous discharge. Monitor airborne particulates via OSHA-compliant sampling .
Advanced Research Questions
Q. How does the iodine substituent influence photostability compared to halogenated analogs?
- Methodological Answer : Conduct accelerated UV exposure tests (e.g., QUV accelerated weathering) and compare degradation rates to tert-butyl or benzotriazolyl derivatives (e.g., UV Absorber 384-2). Analyze photoproducts via LC-MS and quantify stability using Arrhenius kinetics models. Iodine’s heavy atom effect may enhance intersystem crossing, reducing photodegradation .
Q. What mechanistic insights explain contradictions in reported reactivity data for iodinated aromatics?
- Methodological Answer :
- Solvent Effects : Replicate disputed reactions in polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to assess nucleophilic/electrophilic behavior.
- Isotopic Labeling : Use I-labeled compounds to track substitution pathways via autoradiography or scintillation counting .
- Meta-Analysis : Cross-reference EPA regulatory data (e.g., significant new use rules for iodinated analogs) to identify context-dependent reactivity .
Q. How can researchers address gaps in physicochemical property data (e.g., log , solubility)?
- Methodological Answer :
- Experimental Determination : Use shake-flask methods for log (octanol/water partitioning) and nephelometry for solubility. Compare results to QSPR models (e.g., EPI Suite) .
- Data Extrapolation : Apply group contribution methods or Hansch analysis using PubChem’s dataset for structurally similar compounds (e.g., 3-chloro-5-methyl derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
